
3-Iodo-6-methoxy-1-methyl-1H-indazole
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Overview
Description
3-Iodo-6-methoxy-1-methyl-1H-indazole is a synthetic compound with the molecular formula C9H9IN2O. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an iodine atom at the third position, a methoxy group at the sixth position, and a methyl group at the first position of the indazole ring.
Preparation Methods
The synthesis of 3-Iodo-6-methoxy-1-methyl-1H-indazole typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodoaniline and 2-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-iodoaniline and 2-methoxybenzaldehyde in the presence of a suitable catalyst.
Cyclization: The intermediate undergoes cyclization to form the indazole ring. This step often requires the use of a strong acid or base to facilitate the ring closure.
Industrial production methods for this compound are similar but are optimized for large-scale synthesis, often involving continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
3-Iodo-6-methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the third position makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide, leading to the formation of azido and cyano derivatives, respectively.
Oxidation and Reduction: The methoxy group can undergo oxidation to form a hydroxyl group, while reduction reactions can target the indazole ring to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck reactions, forming carbon-carbon bonds with various aryl and alkyl halides.
Scientific Research Applications
3-Iodo-6-methoxy-1-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is employed in biological studies to investigate its effects on cellular pathways and molecular targets.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-6-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-Iodo-6-methoxy-1-methyl-1H-indazole can be compared with other indazole derivatives such as:
3-Iodo-1-methyl-1H-indazole: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
6-Methoxy-1-methyl-1H-indazole: Lacks the iodine atom, affecting its ability to undergo substitution reactions.
3-Bromo-6-methoxy-1-methyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity in coupling reactions.
Properties
IUPAC Name |
3-iodo-6-methoxy-1-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-12-8-5-6(13-2)3-4-7(8)9(10)11-12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEGXAAVEVXKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C(=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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